

Spectroscopic data for 1-(Trimethylsilyl)-1-propyne (NMR, IR, Mass Spec).

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Compound of Interest

Compound Name: 1-(Trimethylsilyl)-1-propyne

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Spectroscopic Profile of 1-(Trimethylsilyl)-1-propyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the versatile synthetic building block, **1-(Trimethylsilyl)-1-propyne**. The following sections detail its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a comprehensive resource for its identification and characterization in various research and development applications.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **1-(Trimethylsilyl)-1-propyne**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-(Trimethylsilyl)-1-propyne

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.87	Singlet	3H	CH ₃
~0.14	Singlet	9H	Si(CH ₃) ₃

Table 2: ^{13}C NMR Spectroscopic Data for **1-(Trimethylsilyl)-1-propyne**

Chemical Shift (δ) ppm	Assignment
~89.0	$\equiv\text{C-Si}$
~84.0	$\equiv\text{C-CH}_3$
~4.0	CH_3
~0.0	$\text{Si}(\text{CH}_3)_3$

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1-(Trimethylsilyl)-1-propyne**

Wavenumber (cm^{-1})	Intensity	Vibrational Mode	Functional Group
~2960	Strong	C-H Stretch	$-\text{CH}_3$
~2170	Strong	$\text{C}\equiv\text{C}$ Stretch	Alkyne
~1250	Strong	Si-C Stretch	Trimethylsilyl
~840	Strong	Si-C Stretch	Trimethylsilyl

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **1-(Trimethylsilyl)-1-propyne**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
112	~10	$[\text{M}]^+$ (Molecular Ion)
97	100	$[\text{M-CH}_3]^+$
73	~15	$[\text{Si}(\text{CH}_3)_3]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **1-(Trimethylsilyl)-1-propyne** (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl_3 , ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- ^1H NMR Spectroscopy:
 - Instrument: A 400 MHz NMR spectrometer.
 - Pulse Program: A standard single-pulse experiment (zg30).
 - Acquisition Parameters:
 - Spectral Width: 16 ppm
 - Acquisition Time: 4 seconds
 - Relaxation Delay: 1 second
 - Number of Scans: 16
 - Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ^1H frequency).
 - Pulse Program: A standard proton-decoupled pulse sequence (zgpg30).
 - Acquisition Parameters:
 - Spectral Width: 240 ppm

- Acquisition Time: 1.5 seconds
- Relaxation Delay: 2 seconds
- Number of Scans: 1024
- Processing: The FID is Fourier transformed with a line broadening of 1 Hz, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **1-(Trimethylsilyl)-1-propyne** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample spectrum is then acquired over the range of 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

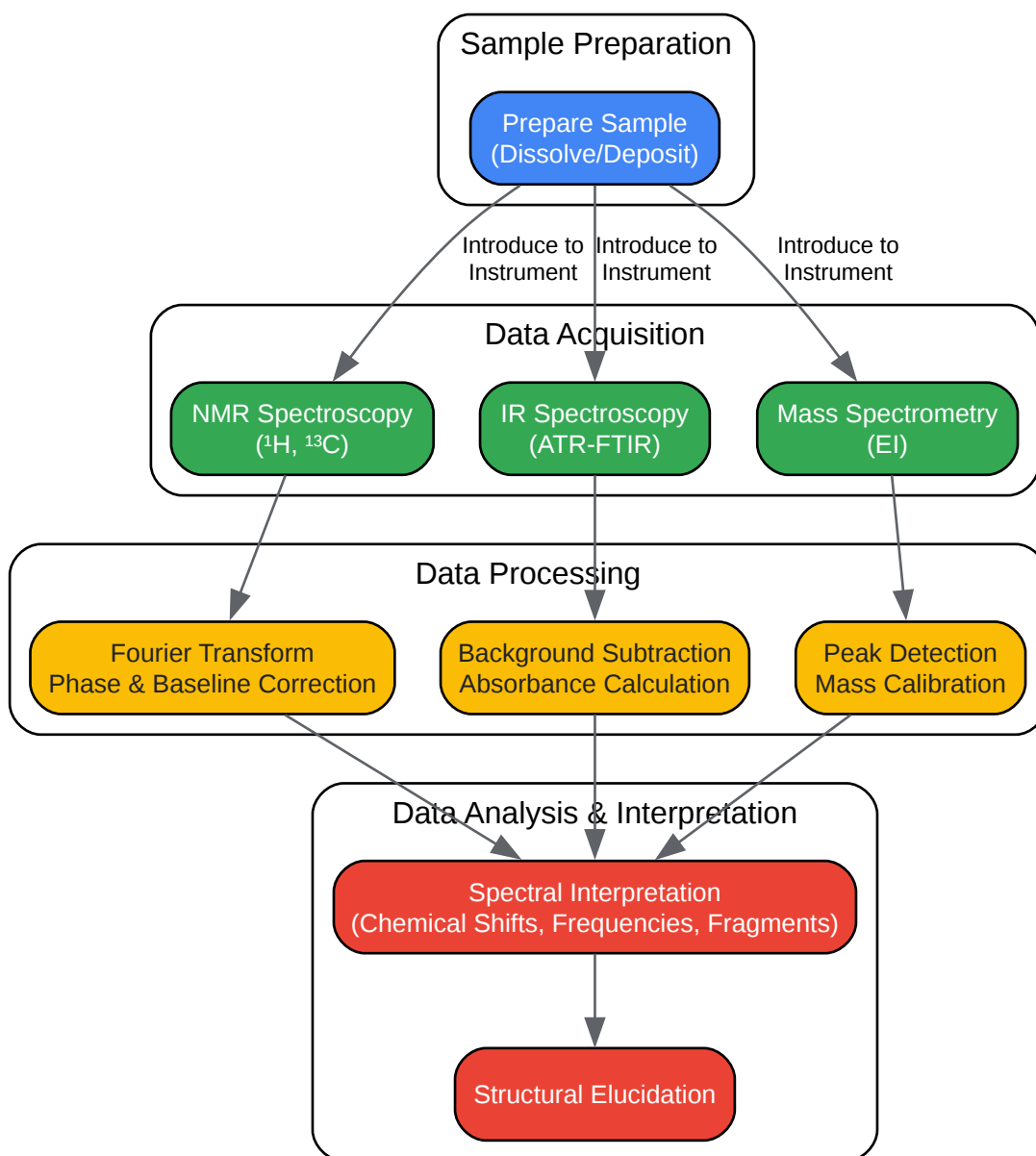
- Sample Introduction: A dilute solution of **1-(Trimethylsilyl)-1-propyne** in a volatile solvent (e.g., dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC) or a direct insertion probe.
- Ionization: Electron Ionization (EI) is employed.
 - Electron Energy: 70 eV

- Source Temperature: 200 °C
- Mass Analysis: A quadrupole mass analyzer scans a mass range of m/z 10-200.
- Data Acquisition: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(Trimethylsilyl)-1-propyne**.



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Caption: General workflow for spectroscopic analysis.

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